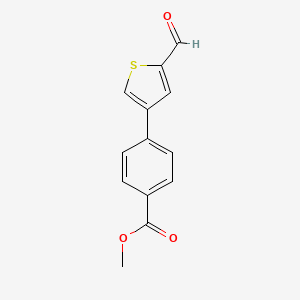
Methyl 4-(5-formyl-3-thienyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-formyl-3-thienyl)benzoate is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a formyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(5-formyl-3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 5,5-dimethyl-2-(thien-3-yl)-1,3,2-dioxaborinane with methyl 4-[(dimethylamino)sulfonyl]oxybenzenecarboxylate . The reaction conditions typically include the use of a base and a solvent such as chlorobenzene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.
化学反応の分析
Types of Reactions
Methyl 4-(5-formyl-3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 4-(5-carboxy-3-thienyl)benzoate.
Reduction: Methyl 4-(5-hydroxymethyl-3-thienyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 4-(5-formyl-3-thienyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of methyl 4-(5-formyl-3-thienyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
Methyl 4-(3-thienyl)benzoate: Similar structure but lacks the formyl group.
Methyl 4-formylbenzoate: Similar structure but lacks the thiophene ring.
Methyl 4-(thiophen-3-yl)benzoate: Another thiophene derivative with a different substitution pattern.
Uniqueness
Methyl 4-(5-formyl-3-thienyl)benzoate is unique due to the presence of both the formyl group and the thiophene ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H10O3S |
|---|---|
分子量 |
246.28 g/mol |
IUPAC名 |
methyl 4-(5-formylthiophen-3-yl)benzoate |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)11-6-12(7-14)17-8-11/h2-8H,1H3 |
InChIキー |
GCAUXBXCNWKPDI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















